molecular formula C23H22FN3OS B2481153 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea CAS No. 851970-63-3

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea

Cat. No. B2481153
CAS RN: 851970-63-3
M. Wt: 407.51
InChI Key: PDOWSVICTGFCJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea" often involves multi-step reactions, including cyclization and rearrangement steps under specific conditions. For example, the synthesis of fluorine-containing benzo[b]furans is achieved via microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions (Ramarao et al., 2004). Similarly, the synthesis of various thiourea derivatives, such as 1-benzyl-3-furoyl-1-phenylthiourea, employs vibrational spectroscopy, multinuclear NMR, and elemental analysis for characterization (Lestard et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including those similar to the compound , is often characterized using techniques like X-ray diffraction (XRD) and density functional theory (DFT) calculations. These methods provide insights into the compound's conformation, intermolecular interactions, and stability. For instance, studies have shown that certain thiourea derivatives exhibit U-shape conformations dictated by substitution degree and the ability to form intramolecular hydrogen bonds (Lestard et al., 2015).

Scientific Research Applications

Synthesis and Reactivity

Compounds containing indole and furan moieties, such as those mentioned, are often subjects of synthetic chemistry studies due to their potential as intermediates in the creation of more complex molecules. For instance, furan derivatives are known to undergo decarboxylative Claisen rearrangement reactions, providing access to substituted heteroaromatic products with significant yields (Craig et al., 2005). Similarly, indole derivatives have been utilized in synthesizing potent and selective non-peptide tachykinin NK2 receptor antagonists, demonstrating their relevance in medicinal chemistry for developing new therapeutic agents (Smith et al., 1995).

Biological Activities

Research into the biological activities of furan and indole derivatives has unveiled their potential in various therapeutic areas. For example, certain methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have been studied for cytotoxicity against cancer cell lines and antimicrobial properties, highlighting the furan ring's importance in drug discovery (Phutdhawong et al., 2019). Moreover, indole derivatives have been investigated for their antimicrobial activity, indicating their role in developing new antibacterial and antifungal agents (Kumbhare et al., 2013).

Material Science Applications

In material science, the unique electronic properties of furan and indole compounds have been explored for their potential in creating novel materials. For instance, the synthesis of fluorine-containing benzo[b]furans through microwave-induced reactions showcases the importance of such structures in developing new materials with specific electronic characteristics (Ramarao et al., 2004).

properties

IUPAC Name

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3OS/c1-16-20(21-14-17(24)9-10-22(21)25-16)11-12-27(15-19-8-5-13-28-19)23(29)26-18-6-3-2-4-7-18/h2-10,13-14,25H,11-12,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOWSVICTGFCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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